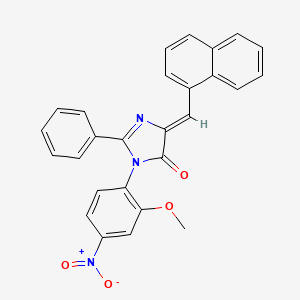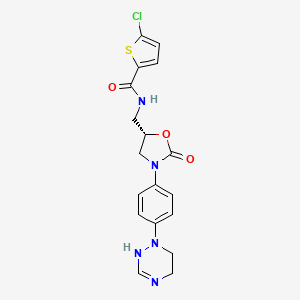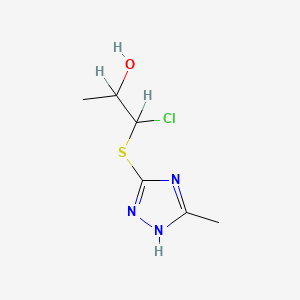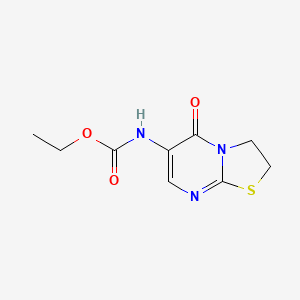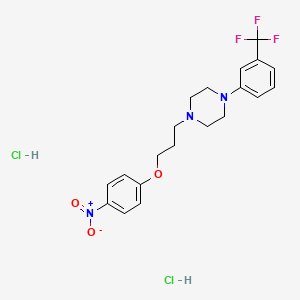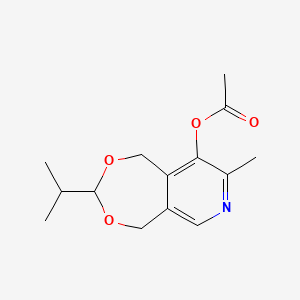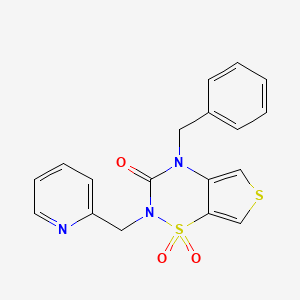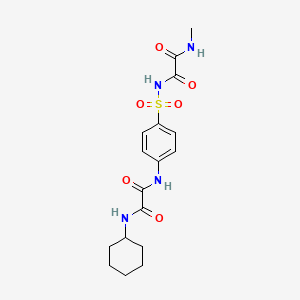
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them subjects of significant research interest in fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- typically involves multi-step organic synthesis. Common starting materials might include benzothiophene derivatives and thiadiazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfur or nitrogen atoms within the heterocyclic rings.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Various substitution reactions might be possible, particularly on the methylthio group or other substituents.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include modified versions of the original compound with different functional groups or altered ring structures.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, the compound might be explored for its therapeutic potential, possibly targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, such compounds could be used in the development of new materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, altering their function and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core structure and may exhibit similar chemical properties.
Thiadiazole derivatives: Compounds containing the thiadiazole ring might have comparable reactivity and biological activity.
Pyrimidinone derivatives: These compounds include the pyrimidinone ring and could have similar applications in medicinal chemistry.
Uniqueness
The uniqueness of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- lies in its specific combination of heterocyclic rings and functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
110543-87-8 |
|---|---|
Fórmula molecular |
C12H7N3OS3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
13-methylsulfanyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaen-16-one |
InChI |
InChI=1S/C12H7N3OS3/c1-17-12-14-15-10(16)8-6-4-2-3-5-7(6)18-9(8)13-11(15)19-12/h2-5H,1H3 |
Clave InChI |
KEHPKMSBRCDRJX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN2C(=O)C3=C(N=C2S1)SC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


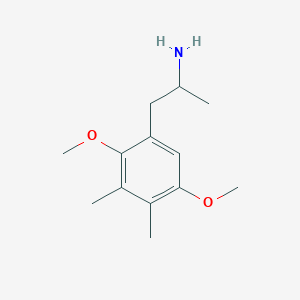
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
